Gadolinium(III) trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

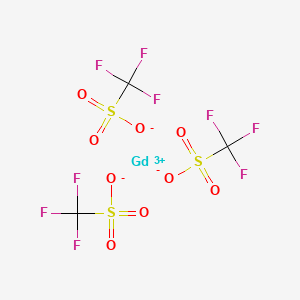

Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium(III) triflate, is a chemical compound with the linear formula (CF3SO3)3Gd . It has a molecular weight of 604.46 .

Synthesis Analysis

This compound has been used in the synthesis of 5- (hydroxymethyl)furfural (HMF) from glucose . The reaction was carried out under a continuous-flow system, with this compound and Brønsted acidic ionic liquids as a catalytic system .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula (CF3SO3)3Gd . The compound is a member of the class of inorganic compounds known as homogeneous lanthanide compounds .Chemical Reactions Analysis

This compound has been used as a catalyst in the conversion of glucose to HMF . The reaction involves the isomerization/dehydration of glucose .Physical and Chemical Properties Analysis

This compound is a biochemical used for proteomics research . It has a molecular weight of 604.46 .Scientific Research Applications

1. Catalysis in Organic Synthesis

Gadolinium(III) trifluoromethanesulfonate, often referred to as Gadolinium triflate, is a versatile catalyst in organic synthesis. It has been used in the Hantzsch reaction for synthesizing polyhydroquinoline derivatives, showcasing high efficiency and environmental friendliness due to its excellent yield and reusability (Mansoor et al., 2017). Additionally, it catalyzes the acetylation of alcohols and amines under mild conditions, demonstrating its utility in various organic transformations (Alleti et al., 2005).

2. MRI Contrast Enhancement

Gadolinium(III) complexes, including those with trifluoromethanesulfonate, are significant in enhancing magnetic resonance imaging (MRI) contrasts. They work by selectively relaxing water molecules near the complex, thus improving image clarity. Recent research has focused on increasing their sensitivity (relaxivity) to detect molecular targets more effectively (Caravan, 2006).

3. Stability in Lanthanide Chemistry

In the realm of lanthanide chemistry, especially for MRI contrast agents, the stability of Gadolinium(III) complexes is critical. Studies have focused on designing ligands that enhance the stability of these complexes without sacrificing their relaxivity, addressing concerns regarding their potential toxicity (Clough et al., 2019).

4. Environmental Applications

Gadolinium triflate has also been studied for environmental applications, such as in the recovery of gadolinium ions. Research in this area includes the optimization of extraction processes for gadolinium ions, highlighting its relevance in areas beyond medical imaging (Asadollahzadeh et al., 2020).

Mechanism of Action

Target of Action

Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium (III) triflate, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.

Mode of Action

As a catalyst, this compound facilitates chemical reactions without being consumed in the process . It is a water-tolerant Lewis acid, meaning it can accept electron pairs and is resistant to water . This property allows it to be used in reactions involving silyl enol ethers and aldehydes, such as the Aldol reaction .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, in the Aldol reaction, it facilitates the condensation of aldehydes and silyl enol ethers . This reaction is a key step in the synthesis of many organic compounds.

Result of Action

The result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions and allows them to occur under milder conditions than would otherwise be possible . The specific outcomes depend on the reaction being catalyzed.

Safety and Hazards

Gadolinium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Gadolinium(III) trifluoromethanesulfonate has been used in a new method for the direct conversion of glucose to HMF, which is considered a challenging process . This method provides a safe and environmentally friendly process for the continuous conversion of glucose into HMF, and it can be applied to large-scale processes .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Gadolinium(III) trifluoromethanesulfonate can be achieved through a simple metathesis reaction between Gadolinium(III) chloride and sodium trifluoromethanesulfonate in anhydrous acetonitrile.", "Starting Materials": [ "Gadolinium(III) chloride", "Sodium trifluoromethanesulfonate", "Anhydrous acetonitrile" ], "Reaction": [ "Dissolve Gadolinium(III) chloride in anhydrous acetonitrile to form a clear solution.", "Add sodium trifluoromethanesulfonate to the solution and stir for several hours at room temperature.", "Filter the resulting precipitate and wash with anhydrous acetonitrile.", "Dry the product under vacuum to obtain Gadolinium(III) trifluoromethanesulfonate as a white powder." ] } | |

CAS No. |

52093-29-5 |

Molecular Formula |

CHF3GdO3S |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

gadolinium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

YETWLUGJYKSMHM-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Gd] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile](/img/structure/B2751314.png)

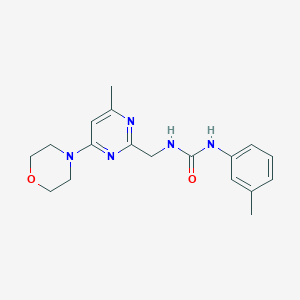

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2751319.png)

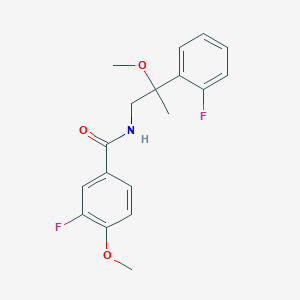

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2751323.png)

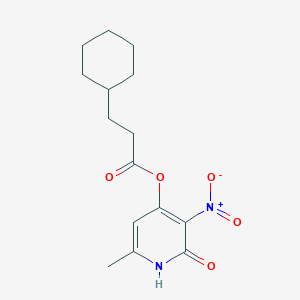

![Heptyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2751332.png)